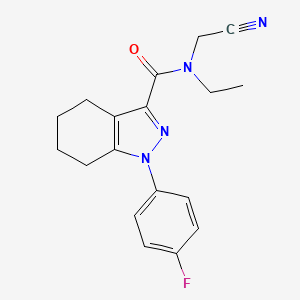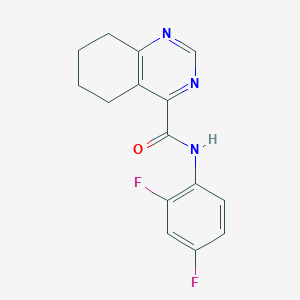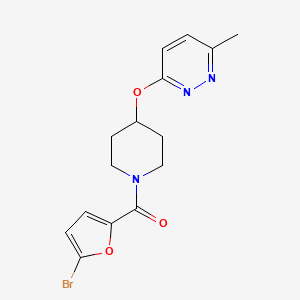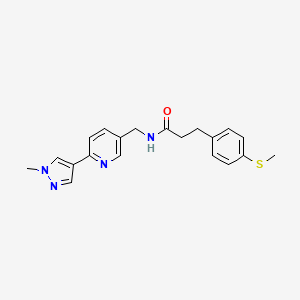
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. Amides are commonly found in a wide range of biological and industrial substances .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . Amides, for example, can undergo hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined experimentally . These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide and its derivatives have been explored for their potential in medicinal chemistry, particularly in the design of drugs with specific biological activities. The compound's structural features, such as the pyrazole and pyridine rings, are common in molecules with significant pharmacological properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, similar in structure to the compound , have shown promising antitumor and anti-5-lipoxygenase activities, indicating potential applications in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).
Material Science Applications
In the field of material science, compounds containing pyridine and pyrazole units, similar to N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide, have been utilized in the development of luminescent materials. For example, tetradentate bis-cyclometalated platinum complexes incorporating pyrazole moieties have been studied for their high luminescence and potential use in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010). Such materials could be used in display technologies and lighting applications.
Organic Synthesis Applications
The structural complexity and functional group diversity of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide make it a valuable scaffold in organic synthesis. Compounds with similar structures have been employed as intermediates in the synthesis of heterocyclic compounds with potential biological activities. For instance, derivatives of 1,3-oxazole clubbed with pyridyl-pyrazolines have been synthesized and evaluated for their antimicrobial and anticancer properties, demonstrating the utility of such compounds in the development of new therapeutic agents (Katariya et al., 2021).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if it’s a drug candidate, future research might focus on optimizing its pharmacological properties, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .
Eigenschaften
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-24-14-17(13-23-24)19-9-5-16(11-21-19)12-22-20(25)10-6-15-3-7-18(26-2)8-4-15/h3-5,7-9,11,13-14H,6,10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNBGPUMGAHTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2561449.png)
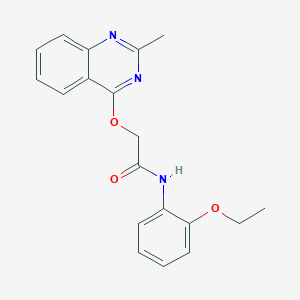
![N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2561451.png)
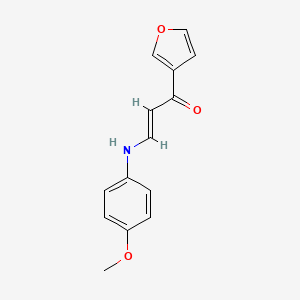
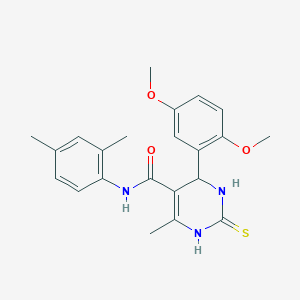
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2561457.png)
![8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one](/img/structure/B2561458.png)
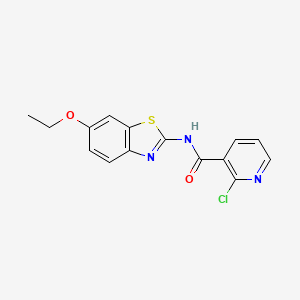
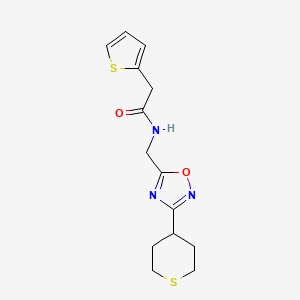

![N'-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2561465.png)
